4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid
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Overview
Description
4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxy group at the fourth position and a methoxypropylsulfonylamino group at the third position on the benzene ring. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzoic acid to introduce a nitro group at the third position. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid. The resulting 3-amino-4-methoxybenzoic acid is then reacted with methoxypropylsulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonylamino group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-formyl-3-(2-methoxypropylsulfonylamino)benzoic acid or 4-carboxy-3-(2-methoxypropylsulfonylamino)benzoic acid.
Reduction: Formation of 4-methoxy-3-(2-methoxypropylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the sulfonylamino group and has different chemical properties and reactivity.
3-(2-Methoxypropylsulfonylamino)benzoic acid: Lacks the methoxy group at the fourth position.
4-Methoxy-3-(sulfooxy)benzoic acid: Contains a sulfooxy group instead of a sulfonylamino group.
Uniqueness
4-Methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid is unique due to the presence of both methoxy and methoxypropylsulfonylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-(2-methoxypropylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(18-2)7-20(16,17)13-10-6-9(12(14)15)4-5-11(10)19-3/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBDVZXZPCACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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